molecular formula C14H12N2O B8734624 4-Amino-3-benzyloxybenzonitrile

4-Amino-3-benzyloxybenzonitrile

Cat. No.: B8734624
M. Wt: 224.26 g/mol
InChI Key: ZFKNIRSHXMOACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-benzyloxybenzonitrile is a substituted benzonitrile derivative featuring an amino group (-NH₂) at the para position and a benzyloxy group (-OCH₂C₆H₅) at the meta position relative to the nitrile (-CN) functional group.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-amino-3-phenylmethoxybenzonitrile

InChI

InChI=1S/C14H12N2O/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2

InChI Key

ZFKNIRSHXMOACQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key molecular parameters of 4-Amino-3-benzyloxybenzonitrile and related compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Source
This compound Benzyloxy (3), Amino (4) C₁₄H₁₂N₂O 224.26 (inferred) High steric bulk, moderate polarity Inferred
4-Amino-3-ethylbenzonitrile Ethyl (3), Amino (4) C₉H₁₀N₂ 146.19 Lower steric hindrance, higher volatility
4-Amino-3-methylbenzonitrile Methyl (3), Amino (4) C₈H₈N₂ 132.16 Compact structure, >97.0% purity (HPLC)
3-(4-Aminophenyl)benzonitrile Aminophenyl (3) C₁₃H₁₀N₂ 194.23 Extended conjugation, rigid backbone
Key Observations:
  • Electronic Effects : The benzyloxy group’s electron-donating nature via oxygen lone pairs may activate the nitrile group toward nucleophilic additions, whereas alkyl substituents (ethyl, methyl) exert weaker electronic effects .
  • Molecular Weight : The benzyloxy derivative has a higher molecular weight (224.26 g/mol) than ethyl (146.19 g/mol) or methyl (132.16 g/mol) analogs, impacting its pharmacokinetic properties .

Reactivity and Functional Group Interactions

  • Nitrile Reactivity : The nitrile group in all analogs is susceptible to hydrolysis, reduction, or cycloaddition reactions. The electron-rich benzyloxy group may stabilize intermediates in these reactions compared to alkyl-substituted analogs .
  • Amino Group: The para-amino group in all compounds can participate in hydrogen bonding or serve as a site for derivatization (e.g., acylation, sulfonation).

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